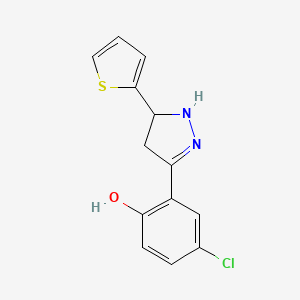

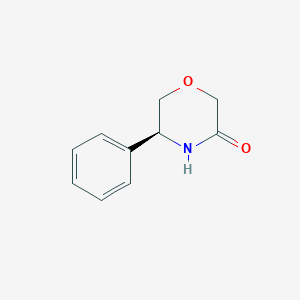

N-cyclohexyl-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is part of a class of chemicals that often exhibit significant biological activities due to their complex structures and the presence of multiple functional groups. The structure suggests potential pharmacological or biochemical applications, given the presence of a 1,2,4-triazole ring, a piperidine moiety, and a sulfonyl group.

Synthesis Analysis

The synthesis of similar compounds typically involves multiple steps, including the formation of key intermediates such as piperidine derivatives and the introduction of sulfonyl and acyl groups. For instance, derivatives of piperidine and acetamide have been synthesized through reactions involving benzenesulfonyl chloride, aminopiperidine, and various electrophiles in the presence of sodium hydride and N,N-Dimethylformamide (DMF) (Khalid et al., 2014).

Scientific Research Applications

Enzyme Inhibitory Activities

A study focused on the synthesis of 3,4,5-trisubstituted-1,2,4-triazole analogues, including compounds with similar structural motifs, demonstrated good activity against bovine carbonic anhydrase (bCA-II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes. These compounds, synthesized via both conventional and microwave-assisted protocols, were evaluated for their inhibition potential, with one compound, in particular, showing significant inhibitory effects (Virk et al., 2018) Virk et al., 2018.

Antibacterial Activity

Another research avenue involves the synthesis of N-substituted acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores to evaluate their antibacterial potentials. These compounds displayed moderate inhibitory activity against several bacterial strains, highlighting the potential of similar compounds in antibacterial applications (Iqbal et al., 2017) Iqbal et al., 2017.

Synthetic Methodologies

Studies on synthetic methodologies provide insights into the preparation of compounds with complex structures, such as N-cyclohexyl-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide. For example, the synthesis of 3-aryl-N-n-propyl-piperidines through a six-step process starting from α-sulfonyl acetamide demonstrates the complexity and creativity required in chemical synthesis (Chang et al., 2002) Chang et al., 2002.

Antitumor Activity

The exploration of antitumor activity is another critical application. A study on the synthesis and antitumor activity of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives, starting from 2-cyano-N-(thiazol-2-yl) acetamide, highlights the potential of similar compounds in cancer treatment (Albratty et al., 2017) Albratty et al., 2017.

properties

IUPAC Name |

N-cyclohexyl-2-[4-methyl-3-(1-methylsulfonylpiperidin-3-yl)-5-oxo-1,2,4-triazol-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29N5O4S/c1-20-16(13-7-6-10-21(11-13)27(2,25)26)19-22(17(20)24)12-15(23)18-14-8-4-3-5-9-14/h13-14H,3-12H2,1-2H3,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRVPAAMZTJFARM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)CC(=O)NC2CCCCC2)C3CCCN(C3)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexyl-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2-fluoropropanoic acid](/img/structure/B2480693.png)

![7-chloro-2-(((4-(phenethylamino)quinazolin-2-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2480699.png)

![6-methyl-2-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2480700.png)

![3-(4-chlorophenyl)-1-[(3,5-difluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2480702.png)

![4-[2-(3-Chlorophenyl)acetyl]morpholine-3-carbonitrile](/img/structure/B2480704.png)

![(E)-ethyl 2-(4-(2-amino-2-oxoethoxy)-3-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2480711.png)